molecular formula C14H21N3O4 B14845442 2-Amino-5-(3-((tert-butoxycarbonyl)amino)propyl)nicotinic acid

2-Amino-5-(3-((tert-butoxycarbonyl)amino)propyl)nicotinic acid

Cat. No.: B14845442
M. Wt: 295.33 g/mol
InChI Key: UXSFSIOVRCRERM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-5-(3-((tert-butoxycarbonyl)amino)propyl)nicotinic acid is a compound that belongs to the class of nicotinic acids It is characterized by the presence of an amino group at the second position and a tert-butoxycarbonyl-protected amino group at the fifth position of the nicotinic acid ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-(3-((tert-butoxycarbonyl)amino)propyl)nicotinic acid typically involves the protection of the amino group using tert-butoxycarbonyl (Boc) protection. The synthetic route may include the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated peptide synthesizers. The process includes the protection, coupling, and deprotection steps mentioned above, optimized for high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-(3-((tert-butoxycarbonyl)amino)propyl)nicotinic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the amino group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives of the nicotinic acid ring.

    Reduction: Reduced forms of the amino and carboxyl groups.

    Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

2-Amino-5-(3-((tert-butoxycarbonyl)amino)propyl)nicotinic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-5-(3-((tert-butoxycarbonyl)amino)propyl)nicotinic acid involves its interaction with specific molecular targets. The compound can act as a ligand for nicotinic acid receptors, modulating their activity. The Boc-protected amino group can be selectively deprotected to reveal the active amino group, which can then participate in various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-5-(3-((tert-butoxycarbonyl)amino)propyl)nicotinic acid is unique due to its combination of a nicotinic acid ring and a Boc-protected amino group. This structure provides specific reactivity and potential for selective deprotection, making it valuable in synthetic and medicinal chemistry .

Properties

Molecular Formula

C14H21N3O4

Molecular Weight

295.33 g/mol

IUPAC Name

2-amino-5-[3-[(2-methylpropan-2-yl)oxycarbonylamino]propyl]pyridine-3-carboxylic acid

InChI

InChI=1S/C14H21N3O4/c1-14(2,3)21-13(20)16-6-4-5-9-7-10(12(18)19)11(15)17-8-9/h7-8H,4-6H2,1-3H3,(H2,15,17)(H,16,20)(H,18,19)

InChI Key

UXSFSIOVRCRERM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCCC1=CC(=C(N=C1)N)C(=O)O

Origin of Product

United States

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